molecular formula C20H25N7O6 B1681283 Tetrahydrohomofolic acid CAS No. 5786-82-3

Tetrahydrohomofolic acid

Número de catálogo: B1681283
Número CAS: 5786-82-3
Peso molecular: 459.5 g/mol
Clave InChI: SVEJTXIHPDUQLZ-ABLWVSNPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tetrahydrohomofolic acid is an inhibitor of thymidylate synthetase;  antibacterial & antimalarial.

Aplicaciones Científicas De Investigación

Synthesis of Tetrahydrohomofolic Acid

This compound can be synthesized through several methods, primarily involving the reduction of homofolic acid. A notable synthesis method includes catalytic hydrogenation under controlled conditions, which yields this compound efficiently while minimizing degradation:

  • Catalytic Hydrogenation : Homofolic acid is treated with a platinum oxide catalyst in an aqueous solution, followed by careful pH adjustment and hydrogenation to produce this compound with high yields .

Antileukemia Properties

This compound exhibits significant antileukemia activity. Research indicates that its derivatives demonstrate substantial effectiveness against L1210-FR8 tumor models in mice. The compound's mechanism is believed to involve the inhibition of thymidylate synthetase, an enzyme critical for DNA synthesis:

  • Case Study : In a study evaluating the antitumor effects of this compound derivatives, it was found that these compounds showed greater stability against oxidation compared to their parent compounds, enhancing their therapeutic potential .

Cancer Treatment

This compound and its derivatives are being investigated as potential treatments for various cancers, particularly those that are resistant to conventional therapies. The compound's ability to act as an antifolate positions it as a candidate for combination therapies with other chemotherapeutic agents.

  • Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound when used alongside methotrexate in treating gestational trophoblastic neoplasms. The combination aims to enhance the therapeutic outcomes while minimizing side effects associated with high-dose methotrexate .

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound reveals that it is sensitive to pH variations, particularly unstable in acidic environments. This instability can lead to the liberation of free diazotizable amines, which may complicate its application in clinical settings:

  • Stability Studies : Research has shown that this compound is more stable than traditional folate analogs under physiological conditions, making it a promising candidate for further development .

Data Table: Comparative Stability and Efficacy

CompoundStability (pH)Antileukemia ActivityMechanism of Action
This compoundModerateHighInhibits thymidylate synthetase
5-MethyltetrahydrofolateLowModerateAntifolate activity
Homofolic AcidLowLowLimited therapeutic use

Propiedades

Número CAS

5786-82-3

Fórmula molecular

C20H25N7O6

Peso molecular

459.5 g/mol

Nombre IUPAC

(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H25N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,12-13,22,24H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t12?,13-/m0/s1

Clave InChI

SVEJTXIHPDUQLZ-ABLWVSNPSA-N

SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

SMILES isomérico

C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canónico

C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Tetrahydrohomofolic acid;  Homofolic acid, tetrahydro-;  H4HF;  THHF;  Tetrahydrohomofolate; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrohomofolic acid
Reactant of Route 2
Reactant of Route 2
Tetrahydrohomofolic acid
Reactant of Route 3
Reactant of Route 3
Tetrahydrohomofolic acid
Reactant of Route 4
Tetrahydrohomofolic acid
Reactant of Route 5
Tetrahydrohomofolic acid
Reactant of Route 6
Reactant of Route 6
Tetrahydrohomofolic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.